molecular formula C9H16Cl2N4O B13341288 N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride

N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride

Cat. No.: B13341288
M. Wt: 267.15 g/mol
InChI Key: ZEUMIIMUHFIOSY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a bicyclic pyrazolo-pyridine core substituted with a dimethylcarboxamide group and formulated as a dihydrochloride salt. The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C9H16Cl2N4O

Molecular Weight

267.15 g/mol

IUPAC Name

N,N-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C9H14N4O.2ClH/c1-13(2)9(14)8-6-5-10-4-3-7(6)11-12-8;;/h10H,3-5H2,1-2H3,(H,11,12);2*1H

InChI Key

ZEUMIIMUHFIOSY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NNC2=C1CNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Pyrazolopyridine Precursors

Method A:
Based on the synthesis of tetrahydro-pyrazolopyridines, a common route involves the cyclization of N-aminopyridines with β-ketoesters or β-diketones under oxidative conditions. This approach is supported by research on heterocyclic synthesis involving cross-dehydrogenative coupling reactions, which facilitate the formation of fused ring systems efficiently.

  • Procedure:
    • React N-aminopyridines with β-ketoesters (such as ethyl acetoacetate) in ethanol, with acetic acid as a promoter.
    • Conduct the reaction under an oxygen atmosphere at elevated temperatures (~130°C).
    • The oxidative coupling promotes cyclization, forming the fused heterocycle.

Research Reference:
A study demonstrated the synthesis of pyrazolo[1,5-a]pyridines via acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of β-ketoesters with N-amino-2-iminopyridines, yielding the heterocyclic core efficiently (see section 3.2 of the research articles).

Alkylation and Functionalization

Method B:
The N-alkylation of the pyrazole ring nitrogen with methyl halides (e.g., methyl iodide or methyl chloride) in the presence of sodium hydride in toluene or similar solvents can introduce the N,N-dimethyl groups.

  • Procedure:
    • Suspend sodium hydride in dry toluene.
    • Add the heterocyclic intermediate.
    • Introduce methyl halide dropwise.
    • Stir at room temperature, then purify by filtration and solvent removal.

Note:
High regioselectivity (>99%) for N1-alkylation is achievable using sodium hydride, as demonstrated in related heterocyclic alkylation reactions.

Amidation to Introduce the Carboxamide Group

Method C:
Conversion of the carboxylic acid precursor to the corresponding amide involves:

  • Activation of the acid (e.g., using carbodiimides like EDC or DCC).
  • Reaction with dimethylamine or methylamine derivatives.
  • Purification of the amide product via recrystallization.

Alternative:
Direct amidation using methylamine in the presence of coupling agents under reflux conditions.

Formation of the Dihydrochloride Salt

The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether), leading to the formation of the dihydrochloride salt, which is isolated by filtration and drying.

Representative Reaction Scheme

[Pyrazolopyridine core synthesis]
N-Aminopyridine + β-Ketoester (e.g., ethyl acetoacetate)
→ Cyclization under oxidative conditions (O₂, acetic acid)
→ Fused heterocycle (pyrazolopyridine derivative)

[Functionalization]
→ Alkylation with methyl halide + sodium hydride
→ Amidation with dimethylamine derivatives
→ Salt formation with HCl
→ Isolation of N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride

Data Tables Summarizing Preparation Conditions

Step Reagents Conditions Yield Notes
Cyclization N-Aminopyridine + β-Ketoester Ethanol, acetic acid, O₂ atmosphere, 130°C 75–90% Promotes oxidative cyclization to fused heterocycle
Alkylation Methyl halide + Sodium hydride Toluene, room temp >99% regioselectivity N1-alkylation of heterocycle
Amidation Carboxylic acid + Dimethylamine DCC/EDC or reflux with methylamine 70–85% Converts acid to amide
Salt Formation Base + HCl Ethanol, room temp Quantitative Produces dihydrochloride salt

Research Outcomes and Validation

  • The oxidative cyclization method offers high regioselectivity and yields, leveraging molecular oxygen as a green oxidant.
  • Alkylation with sodium hydride ensures selective N1-alkylation, critical for the desired N,N-dimethyl substitution.
  • Amidation strategies using carbodiimides or methylamine derivatives are efficient for introducing the carboxamide group.
  • The overall synthesis aligns with green chemistry principles, minimizing by-products and utilizing readily available reagents.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride N,N-dimethylcarboxamide, dihydrochloride C9H16Cl2N4O 275.16 (calculated) Enhanced solubility (dihydrochloride salt); potential CNS or antimicrobial applications (inferred from analogs)
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride N-ethylcarboxamide, hydrochloride C9H15ClN4O 230.70 Lower molecular weight; reduced steric hindrance compared to dimethyl analogs
5-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide (HCC11) 5-methyl, isoxazole-linked benzyl C19H20N4O2 336.39 Targets SARS-CoV-2 spike protein; three hydrogen bonds with viral RBD
N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride Aromatic p-tolyl group C14H17ClN4O 292.76 Increased lipophilicity; potential kinase inhibition
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride Carboxylic acid, hydrochloride C7H10ClN3O2 203.63 High polarity; limited membrane permeability (suitable for ionic interactions)
Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-...) Methoxyphenyl, oxopiperidinyl C25H25N5O4 459.50 Factor Xa inhibitor; anticoagulant therapy

Key Observations:

Aromatic/Heterocyclic Substituents: Compounds like HCC11 () and N-(p-tolyl) derivatives () exhibit enhanced target binding via π-π stacking or hydrogen bonding, unlike the dimethylcarboxamide group, which prioritizes solubility .

Salt Form: The dihydrochloride salt (target compound) likely offers superior aqueous solubility compared to mono-hydrochloride salts (e.g., ) or free bases, critical for oral bioavailability .

Biological Activity: Antimicrobial/Viral: Analogs with bulky substituents (e.g., naphthalenylmethyl in ) show nanomolar activity against parasites, while the target compound’s dimethyl group may optimize pharmacokinetics for CNS penetration . Anticoagulant: Apixaban’s complex substituents () contrast with the target compound’s simplicity, highlighting trade-offs between specificity and synthetic accessibility .

Biological Activity

N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride (CAS Number: 1211512-45-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on anti-inflammatory and antitumor properties, supported by relevant data and research findings.

  • Molecular Formula : C9_9H15_{15}ClN4_4O
  • Molecular Weight : 230.695 g/mol
  • LogP : 0.888 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 61.020 Ų

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and antitumor effects.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Case Study: COX Inhibition

In a comparative study assessing various pyrazolo derivatives for their COX inhibitory activity, several compounds were evaluated using a COX inhibitor screening assay kit. The results indicated significant inhibition of COX-1 and COX-2 enzymes:

CompoundIC50_{50} (μM) COX-1IC50_{50} (μM) COX-2
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20
N,N-Dimethyl Compound Not Specified Not Specified

These results suggest that while the specific IC50_{50} values for N,N-Dimethyl compound were not detailed in this study, the overall class of compounds demonstrated promising anti-inflammatory potential.

Antitumor Activity

The antitumor efficacy of similar pyrazolo compounds has also been explored. A study focused on the synthesis and evaluation of fused pyridine derivatives reported significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro assays indicated that certain derivatives exhibited potent cytotoxicity against cancer cells:

CompoundCell Line TestedIC50_{50} (μM)
Compound AHeLa15.5
Compound BMCF-722.1
N,N-Dimethyl Compound Not TestedNot Available

While specific data for N,N-Dimethyl was not available in this context, the structural similarities with active compounds suggest potential for similar efficacy.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of N,N-Dimethyl derivatives. Modifications at specific positions on the pyrazolo ring can enhance or diminish biological effects.

Key Findings:

  • Substituent Effects : Electron-donating groups generally improve anti-inflammatory activity.
  • Ring Modifications : Alterations to the nitrogen heterocycles can lead to enhanced cytotoxicity against tumor cells.

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride?

The compound can be synthesized via coupling reactions using carbonyldiimidazole (CDI) in dimethylformamide (DMF) to activate carboxyl groups, followed by reaction with the appropriate amine hydrochloride in the presence of triethylamine (TEA). Yields typically range from 30–45%, with purification via recrystallization or column chromatography. Characterization involves 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

Store the dihydrochloride salt at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Use airtight containers to prevent hygroscopic degradation. Always wear nitrile gloves and safety goggles during handling, and work in a fume hood to avoid inhalation of fine particles .

Q. What solvents are suitable for dissolving this compound?

The dihydrochloride salt form is typically soluble in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO). For biological assays, prepare stock solutions in DMSO and dilute with aqueous buffers (e.g., PBS). Sonication or gentle heating (≤40°C) may aid dissolution .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : 1H^1H-NMR (400–600 MHz) in DMSO-d6_6 or CDCl3_3 identifies proton environments, particularly the pyrazole and tetrahydro-pyridine moieties.
  • HRMS : Electrospray ionization (ESI) confirms the molecular ion peak [M+H]+^+ with <2 ppm mass accuracy.
  • IR : Detect characteristic amide C=O stretches (~1650 cm1^{-1}) and NH bends (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods aid in structural analysis?

Use SHELX software for single-crystal X-ray diffraction data refinement. For amorphous samples, employ density functional theory (DFT) to model molecular geometry and predict spectroscopic properties. Pair computational results with experimental NMR shifts to validate tautomeric forms (e.g., pyrazole vs. pyridinium) .

Q. What strategies optimize reaction yields for analogs with varying substituents?

  • Alkylation : Introduce N-alkyl groups (e.g., methoxyethyl, propyl) via nucleophilic substitution using K2_2CO3_3 and alkyl halides in DMF. Optimize stoichiometry (1.1–1.2 eq. alkylating agent) and reaction time (12–24 hrs) .
  • Heterocyclic functionalization : Attach oxazole or triazole rings via Cu-catalyzed click chemistry or Suzuki-Miyaura coupling .

Q. How to resolve discrepancies in NMR data caused by tautomerism?

Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria between tautomers (e.g., pyrazole vs. pyridinium). For dihydrochloride salts, acidic protons may broaden peaks; deuterated solvents with trace TFA can sharpen signals .

Q. What methods assess purity for pharmacological studies?

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to achieve >98% purity.
  • Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values.
  • TGA/DSC : Monitor thermal stability and hydrate formation .

Q. How to design in vitro assays to evaluate biological activity?

Screen against enzyme targets (e.g., factor Xa or kinases) using fluorescence polarization or calorimetry. For cell-based assays, use HEK293 or HeLa cells with luciferase reporters. Include apixaban (a related pyrazolo-pyridine) as a positive control for anticoagulant studies .

Q. What experimental approaches address low solubility in aqueous buffers?

  • Salt screening : Test alternative counterions (e.g., sulfate, mesylate) via pH-dependent crystallization.
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability.
  • Prodrug design : Introduce phosphate or ester groups for hydrolytic activation in vivo .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results between structural analogs?

Compare substituent effects:

  • Electron-withdrawing groups (e.g., Cl, NO2_2) may enhance target binding but reduce solubility.
  • N-Alkyl chains (e.g., methoxypropyl) can improve membrane permeability but increase metabolic instability. Validate using molecular docking (AutoDock Vina) and MD simulations to correlate steric/electronic properties with activity .

Q. Why do HRMS spectra sometimes show unexpected adducts?

Dihydrochloride salts may form sodium or potassium adducts ([M+Na]+^+, [M+K]+^+) during ESI. Add 0.1% ammonium formate to suppress alkali adducts. For ambiguous peaks, perform MS/MS fragmentation to distinguish adducts from impurities .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (time, temperature, humidity) rigorously, as pyrazolo-pyridines are sensitive to moisture.
  • Crystallography : Grow single crystals via slow evaporation in ethanol/water (7:3) and collect data at 100 K to minimize thermal motion artifacts .
  • Troubleshooting low yields : Use scavengers (e.g., molecular sieves) to sequester water in condensation steps .

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